2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound with a unique structure that combines biphenyl, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl derivative, which undergoes a series of functional group transformations to introduce the pyrrolidine and thiophene groups. Key steps may include:
Nucleophilic substitution: to introduce the pyrrolidine group.
Cross-coupling reactions: to attach the thiophene moiety.
Amidation: to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl or thiophene derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiophene rings can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
2-([1,1’-biphenyl]-4-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide: Lacks the pyrrolidine ring, which may influence its binding interactions and solubility.
Uniqueness
The combination of biphenyl, pyrrolidine, and thiophene moieties in 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide provides a unique set of chemical and physical properties. This makes it a versatile compound for various applications, offering a balance of electronic, steric, and solubility characteristics that are not found in simpler analogs.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-24(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)25-17-23(22-12-15-28-18-22)26-13-4-5-14-26/h1-3,6-12,15,18,23H,4-5,13-14,16-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQUOXVXFXGCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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